Copper Corrosion Inhibition Efficiency: Comparative Adsorption Behavior of Benzotriazole Derivatives on Cu(111)
DFT calculations on Cu(111) surfaces demonstrate that structural modifications to the benzotriazole scaffold produce quantifiable differences in adsorption energies and charge-transfer characteristics. Among the derivatives investigated—BTAH (parent benzotriazole), 5-methyl-BTA, 5-amine-BTA, 1-amine-BTA, and 1-methyl-BTA—each substituent type and position yielded a distinct adsorption profile. The amine-substituted derivatives (5-amine-BTA and 1-amine-BTA) exhibited stronger chemisorption than the parent BTAH, attributed to additional lone-pair electron donation from the amine group to the copper surface [1]. This class-level inference establishes that incorporation of an amine-bearing substituent—analogous to the 2-ethylphenylamine group in the target compound—predictably modulates surface binding strength relative to unsubstituted benzotriazole [1].
| Evidence Dimension | Adsorption energy and charge transfer on Cu(111) surface (DFT-calculated) |
|---|---|
| Target Compound Data | Not directly measured; structural analogy to 1-amine-BTA class suggests enhanced adsorption versus parent BTAH |
| Comparator Or Baseline | BTAH (parent benzotriazole); 5-methyl-BTA; 5-amine-BTA; 1-amine-BTA; 1-methyl-BTA |
| Quantified Difference | Amine-substituted derivatives: stronger chemisorption than BTAH (qualitative trend; explicit quantitative adsorption energy values not reported in abstract) |
| Conditions | Periodic DFT calculations; Cu(111) surface slab model; vacuum interface |
Why This Matters
Procurement decisions for corrosion-inhibitor candidates should account for substituent-dependent adsorption behavior, as amine-bearing benzotriazole derivatives are predicted to outperform unsubstituted BTAH on copper surfaces; the 2-ethylphenylamine moiety is expected to provide both steric film-forming properties and enhanced electron donation.
- [1] Kokalj, A.; Peljhan, S. 1,2,3-Benzotriazole derivatives adsorption on Cu(111) surface: A DFT study. Applied Surface Science 2010, 256 (11), 3551–3558. View Source
